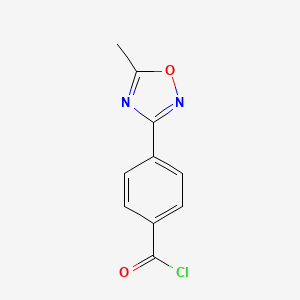

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

Description

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a chemical compound with the molecular formula C10H7ClN2O2 It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 5-methyl-1,2,4-oxadiazole ring

Properties

IUPAC Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-12-10(13-15-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBDBBBBXFXBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428185 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222541-76-6 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate amidoxime with a carboxylic acid derivative. For example, 5-methyl-1,2,4-oxadiazole can be prepared by cyclization of an amidoxime with a suitable carboxylic acid or its derivative under dehydrating conditions.

Introduction of the Benzoyl Group: The oxadiazole derivative is then reacted with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imines or esters, respectively.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions (room temperature to 60°C) in the presence of a base like triethylamine.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions at room temperature.

Condensation Reactions: Often performed in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) or using catalytic amounts of acids or bases.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that derivatives of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride exhibit significant antimicrobial properties. Research has demonstrated that compounds containing the oxadiazole moiety can inhibit bacterial growth effectively. For instance, a study focused on synthesizing oxadiazole-based compounds revealed their potential as antibacterial agents targeting DNA gyrase, a crucial enzyme for bacterial DNA replication .

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable derivatives makes it valuable in drug design. For example, the synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been explored as a selective carbonic anhydrase inhibitor with potential applications in treating glaucoma . The identification and synthesis of metabolites from this compound are essential for understanding its pharmacokinetics and therapeutic effects.

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the development of novel polymers. Its reactive benzoyl chloride functional group allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Studies have reported on the synthesis of polymeric materials incorporating oxadiazole units that exhibit improved thermal and optical properties .

Fluorescent Materials

The compound's unique structural features make it suitable for creating fluorescent materials. Research indicates that oxadiazole derivatives can be used to develop luminescent materials for applications in organic light-emitting diodes (OLEDs) and sensors. The incorporation of this compound into these materials has been shown to enhance their photophysical properties significantly .

Analytical Chemistry

Chemical Sensors

The application of this compound in developing chemical sensors has been explored due to its sensitivity to various analytes. Its derivatives can be functionalized to create selective sensors for detecting environmental pollutants or biological markers. The compound's reactivity allows for the design of sensors that exhibit high selectivity and sensitivity towards specific ions or molecules .

Chromatographic Techniques

In analytical chemistry, this compound is also used as a standard or reagent in chromatographic techniques such as High Performance Liquid Chromatography (HPLC). It aids in the separation and analysis of complex mixtures due to its distinct chemical properties. The use of oxadiazole derivatives in HPLC has been documented to improve the resolution and detection limits for various analytes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated the antibacterial properties of oxadiazole derivatives | Compounds showed significant inhibition against Gram-positive bacteria |

| Synthesis of Carbonic Anhydrase Inhibitors | Explored the pharmacokinetics of synthesized metabolites | Identified key metabolites with potential therapeutic effects against glaucoma |

| Development of Fluorescent Polymers | Studied the incorporation of oxadiazole into polymer matrices | Enhanced thermal stability and luminescence observed in new polymer composites |

Mechanism of Action

The mechanism of action of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride depends on its application. In medicinal chemistry, the compound’s activity is often related to its ability to form covalent bonds with biological targets, such as enzymes or receptors. The benzoyl chloride group can react with nucleophilic residues in proteins, leading to inhibition or modification of their function. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound contains a furazan ring in addition to the oxadiazole ring, making it structurally similar but with different chemical properties and applications.

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid: This compound is the hydrolyzed form of the benzoyl chloride derivative and has different reactivity and applications.

Uniqueness

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is unique due to its combination of a reactive benzoyl chloride group and a 1,2,4-oxadiazole ring

Biological Activity

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (CAS Number: 222541-76-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 222.63 g/mol. The compound features a benzoyl chloride moiety attached to a 5-methyl-1,2,4-oxadiazole ring, which is significant for its biological properties.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound can be categorized as follows:

1. Anticancer Activity

Several studies have reported the anticancer potential of oxadiazole derivatives. For instance:

- A study highlighted that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia) with IC values ranging from sub-micromolar to micromolar concentrations .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Similar Derivative | U937 | 0.12 |

| Doxorubicin (Control) | MCF-7 | 0.15 |

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays have demonstrated that these compounds can trigger apoptotic pathways in a dose-dependent manner .

3. Selective Carbonic Anhydrase Inhibition

Recent investigations have identified that certain oxadiazole derivatives act as selective inhibitors of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and cancer progression. For example:

- A metabolite derived from a related oxadiazole compound was found to selectively inhibit carbonic anhydrase II with an IC value in the nanomolar range .

Case Studies

Case Study 1: Anticancer Efficacy

In a comparative study involving several oxadiazole derivatives:

- Objective : To evaluate the anticancer efficacy against MCF-7 and A549 cell lines.

- Findings : The compound exhibited significant cytotoxicity with an IC value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen .

Case Study 2: Pharmacokinetics and Metabolite Identification

A pharmacokinetic study assessed the metabolism of related oxadiazole compounds in animal models:

Q & A

Q. What are the optimal synthetic routes for preparing 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. For example, reacting 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane yields the benzoyl chloride derivative. Microwave-assisted synthesis (e.g., 80–100°C, 15–30 minutes) may improve yields (up to 89%) compared to traditional reflux methods (50–84%) by enhancing reaction kinetics and reducing side products . Post-synthesis purification via flash chromatography or recrystallization (e.g., aqueous methanol) ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., oxadiazole ring protons at δ 2.5–3.0 ppm for methyl groups) and confirms substitution patterns.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., exact mass 204.0706 for C₁₁H₉N₂O₂Cl) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Peaks near 1750 cm⁻¹ confirm the carbonyl (C=O) group in the benzoyl chloride moiety.

Q. What are the recommended handling and storage protocols to maintain stability?

Methodological Answer: Due to its hydrolytic sensitivity, store the compound under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., DMSO or DMF). For in vitro assays, prepare fresh solutions in DMSO (solubility ~14.29 mg/mL) and avoid aqueous buffers unless stabilized with surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) and SHELX software resolve its crystal structure?

Methodological Answer: Crystallize the compound from a solvent mixture (e.g., methanol/water) and collect diffraction data using a synchrotron or rotating anode source. SHELXL refines the structure by optimizing atomic coordinates, thermal parameters, and occupancy factors. For twinned crystals, SHELXD or SHELXE resolves phase problems, while SHELXPRO interfaces with macromolecular refinement tools .

Q. What strategies are used to evaluate its biological activity, such as enzyme inhibition or receptor binding?

Methodological Answer:

- Enzyme Assays: Test inhibitory activity against targets like OGA (O-GlcNAcase) using fluorogenic substrates (e.g., 4-methylumbelliferyl-GlcNAc) in buffer (pH 7.4, 37°C). IC₅₀ values are calculated via dose-response curves .

- Solubility Optimization: For in vivo studies, formulate with 10% DMSO, 40% PEG300, and 5% Tween-80 to achieve ≥1.43 mg/mL solubility .

Q. How can computational docking studies predict its interaction with therapeutic targets like EGFR?

Methodological Answer: Use molecular docking software (e.g., AutoDock Vina) to model interactions between the compound and EGFR’s ATP-binding pocket. Energy minimization and molecular dynamics simulations (e.g., 100 ns trajectories) validate binding stability. Key residues (e.g., Thr790, Met793) may form hydrogen bonds with the oxadiazole ring .

Q. How should researchers address contradictory data in synthetic yields or biological results?

Methodological Answer: Replicate reactions under controlled conditions (e.g., inert atmosphere, precise temperature) and validate purity via HPLC. For biological assays, use standardized positive controls (e.g., known inhibitors) and statistical validation (e.g., ANOVA for IC₅₀ comparisons). Contradictory yields may arise from trace moisture or reagent quality; Karl Fischer titration ensures anhydrous conditions .

Q. What derivatization pathways enable functionalization of the benzoyl chloride group?

Methodological Answer: The chloride can undergo nucleophilic substitution with amines (e.g., piperazine derivatives) to form amides, or with alcohols to generate esters. For example, reacting with 1-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine in THF with a base (e.g., triethylamine) yields bioactive amide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.